molecular formula C22H22N2O2 B14612758 4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide CAS No. 58754-33-9

4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide

Cat. No.: B14612758
CAS No.: 58754-33-9
M. Wt: 346.4 g/mol
InChI Key: YWAGQLMITMTPBX-UHFFFAOYSA-N
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Description

4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide is a complex organic compound that features a benzamide core with methoxy and pyridinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is the amidation reaction, where an amine reacts with a carboxylic acid derivative. For instance, the reaction between 4-methoxybenzoic acid and 2-[1-(pyridin-2-yl)propan-2-yl]aniline under appropriate conditions can yield the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide.

Scientific Research Applications

4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.

    Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzamide derivatives.

Properties

CAS No.

58754-33-9

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

4-methoxy-N-[2-(1-pyridin-2-ylpropan-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H22N2O2/c1-16(15-18-7-5-6-14-23-18)20-8-3-4-9-21(20)24-22(25)17-10-12-19(26-2)13-11-17/h3-14,16H,15H2,1-2H3,(H,24,25)

InChI Key

YWAGQLMITMTPBX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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